molecular formula C6H9ClO4S B13007033 methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate

methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate

Cat. No.: B13007033
M. Wt: 212.65 g/mol
InChI Key: XSEPQMRTNQIYLC-CRCLSJGQSA-N
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Description

Methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate is an organic compound characterized by a cyclobutane ring substituted with a chlorosulfonyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced via sulfonylation reactions using reagents such as chlorosulfonic acid.

    Esterification: The carboxylate ester is formed through esterification reactions involving carboxylic acids and alcohols, typically under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols can be used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Formation of sulfonamide or sulfonate esters.

    Reduction: Formation of cyclobutane derivatives with reduced functional groups.

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Scientific Research Applications

Methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,2R)-2-(sulfamoyl)cyclobutane-1-carboxylate: Similar structure but with a sulfamoyl group instead of a chlorosulfonyl group.

    Methyl (1R,2R)-2-(methanesulfonyl)cyclobutane-1-carboxylate: Contains a methanesulfonyl group.

Properties

Molecular Formula

C6H9ClO4S

Molecular Weight

212.65 g/mol

IUPAC Name

methyl (1R,2R)-2-chlorosulfonylcyclobutane-1-carboxylate

InChI

InChI=1S/C6H9ClO4S/c1-11-6(8)4-2-3-5(4)12(7,9)10/h4-5H,2-3H2,1H3/t4-,5+/m0/s1

InChI Key

XSEPQMRTNQIYLC-CRCLSJGQSA-N

Isomeric SMILES

COC(=O)[C@H]1CC[C@H]1S(=O)(=O)Cl

Canonical SMILES

COC(=O)C1CCC1S(=O)(=O)Cl

Origin of Product

United States

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